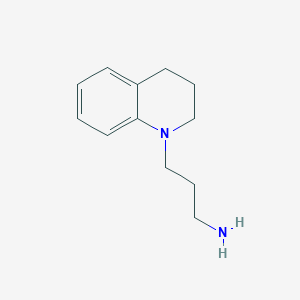

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,4-dihydro-2H-quinolin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-8-4-10-14-9-3-6-11-5-1-2-7-12(11)14/h1-2,5,7H,3-4,6,8-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHICRFDCVVASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408988 | |

| Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2637-31-2 | |

| Record name | 3-(3,4-Dihydroquinolin-1(2H)-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known chemical properties of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine. Due to the limited availability of public data on this specific compound, this document focuses on presenting the confirmed foundational data. The broader context of tetrahydroquinoline derivatives suggests potential biological activity, which warrants further investigation.

Chemical Identity and Properties

This compound, with the CAS Number 2637-31-2, is a substituted derivative of tetrahydroquinoline.[1][2][3] Tetrahydroquinolines are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a variety of natural products and their diverse pharmacological activities.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2637-31-2 | [1][2][3] |

| Molecular Formula | C12H18N2 | [1][3] |

| Molecular Weight | 190.29 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not available in the reviewed literature, a general synthetic approach can be inferred from established methods for the N-alkylation of tetrahydroquinolines. A plausible synthetic route would involve the reaction of 1,2,3,4-tetrahydroquinoline with a suitable three-carbon aminopropylating agent.

A general workflow for a potential synthesis and purification process is outlined below.

Figure 1: A generalized workflow for the synthesis, purification, and analysis of this compound.

Spectral Data

Specific experimental ¹H and ¹³C NMR spectral data for this compound are not available in the searched literature.

Biological Activity and Signaling Pathways

There is no specific information available concerning the biological activity or the signaling pathways associated with this compound. However, the tetrahydroquinoline scaffold is a common motif in many biologically active compounds. Derivatives of tetrahydroquinoline have been reported to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities.[6][7][8] The presence of the aminopropane side chain may also contribute to potential biological interactions. Further research is required to elucidate the specific biological profile of this compound.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. As a general precaution for a novel chemical compound, it should be handled with care in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemical compound for which basic identifying information is available. However, a comprehensive profile of its physicochemical properties, detailed synthetic protocols, spectral characterization, and biological activity is currently lacking in the public domain. The established importance of the tetrahydroquinoline core in medicinal chemistry suggests that this compound could be a candidate for further investigation to explore its potential pharmacological properties. The information presented in this guide serves as a foundational resource for researchers interested in pursuing further studies on this molecule.

References

- 1. scbt.com [scbt.com]

- 2. This compound(SALTDATA: FREE)2637-31-2,Purity0.98_Career Henan Chemical Co [molbase.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine CAS number 2637-31-2

An In-depth Technical Guide on 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine (CAS Number: 2637-31-2)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 2637-31-2), a molecule featuring the 1,2,3,4-tetrahydroquinoline scaffold. Due to the limited specific research on this compound, this document synthesizes information from structurally related molecules and general chemical principles to offer insights into its synthesis, physicochemical properties, and potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of novel tetrahydroquinoline derivatives.

Introduction

This compound is a chemical compound characterized by a 1,2,3,4-tetrahydroquinoline core N-substituted with a 3-aminopropyl chain. The tetrahydroquinoline moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications. This guide will explore the key characteristics of this molecule, drawing on established knowledge of related structures to provide a foundational understanding for future research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2637-31-2 | - |

| Molecular Formula | C₁₂H₁₈N₂ | - |

| Molecular Weight | 190.28 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Predicted |

| Boiling Point | 323.7±11.0 °C at 760 mmHg | Predicted |

| Density | 1.0±0.1 g/cm³ | Predicted |

| pKa | 10.29±0.10 (most basic) | Predicted |

Synthesis and Characterization

A plausible and commonly employed synthetic route for this compound involves the N-alkylation of 1,2,3,4-tetrahydroquinoline.

Proposed Synthetic Protocol

A likely synthetic pathway involves the reaction of 1,2,3,4-tetrahydroquinoline with a suitable 3-carbon aminopropylating agent, where the amino group is protected. This is followed by a deprotection step to yield the final product.

Reaction Scheme:

1,2,3,4-tetrahydroquinoline + Br-(CH₂)₃-NH(Boc) → 1-((3-(Boc-amino)propyl)-1,2,3,4-tetrahydroquinoline → this compound

Experimental Protocol:

-

Alkylation: To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0 eq). To this mixture, add N-(3-bromopropyl)phthalimide or a similarly protected aminopropyl halide (1.1 eq). Heat the reaction mixture at 80-100 °C for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: After cooling, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Deprotection: The protecting group (e.g., phthalimide or Boc) is then removed under standard conditions. For phthalimide, this is typically achieved by treatment with hydrazine hydrate in ethanol. For a Boc group, acidic conditions (e.g., TFA in DCM) are used.

-

Final Purification: The final product is then purified, for instance, by distillation under reduced pressure or by crystallization of a salt form (e.g., hydrochloride).

Characterization

The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the tetrahydroquinoline and propyl amine moieties and their connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H and C-N bonds.

Potential Biological Activity and Therapeutic Applications

The 1,2,3,4-tetrahydroquinoline scaffold is a key component of many compounds with significant biological activity. Derivatives have been reported to interact with various receptors and enzymes, suggesting potential therapeutic applications for this compound.

Dopamine Receptor Agonism

Many N-substituted tetrahydroquinolines are known to be agonists or partial agonists of dopamine receptors, particularly the D2 and D3 subtypes. This activity is relevant for the treatment of Parkinson's disease and other neurological disorders.

Caption: Hypothetical signaling pathway for dopamine D2 receptor agonism.

Serotonin Receptor Modulation

Certain derivatives of tetrahydroquinoline have shown affinity for serotonin (5-HT) receptors, which could be relevant for treating depression, anxiety, and other mood disorders.

Other Potential Activities

The tetrahydroquinoline core is also found in compounds with antimicrobial, anticancer, and anti-inflammatory properties. The specific activity of this compound would need to be determined through extensive screening.

Proposed Experimental Workflow for Biological Screening

A systematic approach is necessary to elucidate the biological activity of this compound. The following workflow outlines a potential screening cascade.

physical and chemical properties of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Physical Properties

This compound, also known as 1-(3-aminopropyl)-1,2,3,4-tetrahydroquinoline, is a derivative of tetrahydroquinoline featuring a propan-1-amine substituent at the nitrogen atom of the heterocyclic ring.

Table 1: Physical and Chemical Properties

| Property | Value | Source/Notes |

| CAS Number | 2637-31-2 | [1][2] |

| Molecular Formula | C₁₂H₁₈N₂ | |

| Molecular Weight | 190.29 g/mol | |

| Appearance | Not explicitly stated; likely a liquid at room temperature | Inferred from related compounds |

| Density | 1.045 g/cm³ | [3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available; likely soluble in organic solvents | Inferred from structure |

| pKa | Data not available |

Synthesis and Characterization

General Synthetic Approach: N-Alkylation of 1,2,3,4-Tetrahydroquinoline

A common and effective method for the synthesis of N-substituted tetrahydroquinolines is the direct N-alkylation of the parent heterocycle with an appropriate alkyl halide.[4] In the case of this compound, this would involve the reaction of 1,2,3,4-tetrahydroquinoline with a protected 3-halopropan-1-amine, followed by deprotection.

A potential synthetic workflow is outlined below:

References

An In-Depth Technical Guide to 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

This technical guide provides a concise overview of the molecular structure and key physicochemical properties of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine, a compound of interest to researchers and professionals in the fields of chemical synthesis and drug development.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These data are essential for experimental design, analytical characterization, and computational modeling.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₈N₂ | [1][2] |

| Molecular Weight | 190.29 g/mol | [1] |

| CAS Number | 2637-31-2 | [1] |

Experimental Protocols

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the following diagram, generated using the Graphviz DOT language. This visualization clarifies the atomic connectivity and the arrangement of the dihydroquinoline and propan-1-amine moieties.

Molecular structure of this compound.

References

The Multifaceted Biological Activities of Dihydroquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the diverse pharmacological properties of dihydroquinoline derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This guide provides a comprehensive overview of quantitative data, detailed experimental methodologies, and the underlying signaling pathways, tailored for researchers, scientists, and drug development professionals.

The dihydroquinoline scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. These compounds have demonstrated considerable potential in various therapeutic areas, making them attractive candidates for further drug development. This technical guide consolidates the current knowledge on the biological activities of dihydroquinoline derivatives, presenting key quantitative data, experimental protocols, and mechanistic insights to facilitate future research and development endeavors.

Anticancer Activity

Dihydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes, induction of apoptosis, and modulation of critical signaling pathways.

A notable mechanism of action for some dihydroquinoline derivatives is the inhibition of human aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer cell proliferation and resistance.[1][2] Furthermore, certain derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. This is a crucial mechanism for eliminating malignant cells and is a hallmark of many effective anticancer drugs.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected dihydroquinoline and tetrahydroquinoline derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ethyl-2-cyano-2-(2-(methoxycarbonyl)allyl)quinoline-1(2H)-carboxylate (Compound 5) | HepG2 | Hepatocellular Carcinoma | Not specified, but identified as most potent among nine tested compounds | [3] |

| Ethyl-2-cyano-2-(2-(methoxycarbonyl)allyl)quinoline-1(2H)-carboxylate (Compound 5) | SMMC | Hepatocellular Carcinoma | Not specified, but identified as most potent among nine tested compounds | [3] |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 | Colon Cancer | ~13 | [4] |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 | Lung Cancer | 11.33 ± 0.67 | [4] |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 | Colorectal Cancer | 12.04 ± 0.57 | [5] |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | A-549 | Non-small cell lung adenocarcinoma | 12.55 ± 0.54 | [5] |

| Dihydroquinoline Derivative | B16F10 | Mouse Melanoma | Not specified, but certified as a potential anticancer agent | [1][2] |

| Dihydroquinoline Derivative | MDA-MB-231 | Metastatic Breast Adenocarcinoma | Not specified, but certified as a potential anticancer agent | [1][2] |

| Dihydroquinoline Embelin Derivative (4i) | J774 Macrophages & H9c2 Cardiomyocytes | - | > 40 | [6] |

| Dihydroquinoline Embelin Derivative (4m) | J774 Macrophages & H9c2 Cardiomyocytes | - | > 40 | [6] |

Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Dihydroquinoline derivatives have demonstrated promising activity against a variety of bacterial and fungal pathogens. Their mechanisms of action can include the inhibition of essential microbial enzymes and disruption of cell wall integrity.

For instance, some quinoline derivatives have been designed as inhibitors of the peptide deformylase (PDF) enzyme, which is crucial for bacterial protein synthesis.[7] Others have been shown to disrupt the fungal cell wall, leading to cell death.[7]

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected dihydroquinoline and related quinoline derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Dihydrotriazine-quinoline hybrid (8a) | S. aureus 4220 | 1 | [8] |

| Dihydrotriazine-quinoline hybrid (8a) | MRSA CCARM 3506 | 1 | [8] |

| Dihydrotriazine-quinoline hybrid (8a) | E. coli 1924 | 1 | [8] |

| Dihydrotriazine-quinoline hybrid (8a) | P. aeruginosa 2742 | 2 | [8] |

| 1,2-dihydroquinoline carboxamide (35) | M. tuberculosis H37Rv | 0.39 (IC50) | [9] |

| 1,2-dihydroquinoline carboxamide (36) | M. tuberculosis H37Rv | 0.78 (IC50) | [9] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | S. aureus | 2 | [10] |

| Quinoline-based hydroxyimidazolium hybrid (7b) | M. tuberculosis H37Rv | 10 | [10] |

| Quinoline-based hydroxyimidazolium hybrid (7c) | C. neoformans | 15.6 | [10] |

| Quinoline-based hydroxyimidazolium hybrid (7d) | C. neoformans | 15.6 | [10] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative (6) | A. flavus, A. niger, F. oxysporum, C. albicans | Identified as most potent, specific values not provided | [7] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. Dihydroquinoline derivatives have been investigated for their anti-inflammatory properties, with several studies demonstrating their ability to modulate key inflammatory pathways and mediators.

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins. This is frequently achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, some derivatives have been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected quinoline derivatives, with data presented as IC50 values.

| Compound | Assay/Target | IC50 (µM) | Reference |

| Quinoline Derivative (12c) | COX-2 Inhibition | 0.1 | |

| Quinoline Derivative (14a) | COX-2 Inhibition | 0.11 | |

| Quinoline Derivative (14b) | COX-2 Inhibition | 0.11 | |

| 2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e) | COX-2 Inhibition | 0.043 | [2] |

| 2-(4-(substituted) phenyl)quinoline-4-carboxylic acid derivative (39) | COX-2 Inhibition | 0.077 | |

| Pyrazolo[4,3-c]quinoline derivative (2a) | NO Production Inhibition (LPS-stimulated RAW 264.7) | 0.39 | |

| Pyrazolo[4,3-c]quinoline derivative (2f) | NO Production Inhibition (LPS-stimulated RAW 264.7) | 0.29 | |

| Pyrazolo[4,3-c]quinoline derivative (2i) | NO Production Inhibition (LPS-stimulated RAW 264.7) | 0.19 | |

| Tetrahydroquinoline derivative (SF13) | NO Scavenging | 85% inhibition at 50 µM |

Neuroprotective Activity

Neurodegenerative diseases represent a significant and growing healthcare challenge. Dihydroquinoline derivatives have shown promise as neuroprotective agents, primarily through their antioxidant and anti-inflammatory properties.

The neuroprotective effects of compounds like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) are attributed to their ability to reduce oxidative stress, inhibit inflammatory responses, and prevent apoptosis in neuronal cells. These actions help to protect neurons from damage and death in models of neurodegenerative conditions.

Quantitative Data: In Vitro Neuroprotective Activity

The following table presents the half-maximal effective concentration (EC50) values for the neuroprotective activity of selected quinolylnitrone derivatives.

| Compound | Assay | EC50 (µM) | Reference |

| Quinolylnitrone (QN6) | Neuroprotection against decreased metabolic activity | 3.97 ± 0.78 | [3] |

| Quinolylnitrone (QN6) | Neuroprotection against necrotic cell death | 3.79 ± 0.83 | [3] |

| Quinolylnitrone (QN6) | Neuroprotection against apoptotic cell death | 3.99 ± 0.21 | [3] |

| Quinolylnitrone (QN6) | Superoxide production decrease | 3.94 ± 0.76 | [3] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of dihydroquinoline derivatives are underpinned by their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Several quinoline derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκBα and blocking the nuclear translocation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by dihydroquinoline derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. Some quinoline derivatives have been identified as inhibitors of this pathway, targeting key components such as PI3K and mTOR, which can lead to the induction of apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by dihydroquinoline derivatives.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activities of dihydroquinoline derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Dihydroquinoline derivative

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Treat the cells with various concentrations of the dihydroquinoline derivative and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

- 1. cris.bgu.ac.il [cris.bgu.ac.il]

- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. e-century.us [e-century.us]

- 10. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

An In-Depth Technical Guide to the Therapeutic Potential of Dihydroquinoline and Tetrahydroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract: The dihydroquinoline and tetrahydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of pharmacological activities. While the specific therapeutic applications of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine remain uncharacterized in publicly available literature, the broader family of related derivatives has demonstrated significant potential in several key therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of dihydroquinoline and tetrahydroquinoline derivatives, with a focus on their applications in oncology, neuroprotection, and infectious diseases. Detailed experimental protocols and summaries of quantitative data are presented to facilitate further research and development in this promising area of drug discovery.

Introduction to Dihydroquinoline and Tetrahydroquinoline Scaffolds

Quinoline and its partially or fully saturated derivatives, such as dihydroquinolines and tetrahydroquinolines, are nitrogen-containing heterocyclic compounds that are fundamental building blocks in the development of new therapeutic agents.[1][2] These scaffolds are present in a variety of natural products and synthetic molecules that exhibit a broad spectrum of biological properties.[3] The structural rigidity and synthetic tractability of these ring systems allow for the precise spatial arrangement of functional groups, enabling the design of potent and selective modulators of various biological targets. The diverse therapeutic potential of these compounds stems from their ability to interact with a wide range of biomolecules, including enzymes, receptors, and nucleic acids.[4][5]

Synthesis of Dihydroquinoline and Tetrahydroquinoline Derivatives

The synthesis of dihydroquinoline and tetrahydroquinoline derivatives can be achieved through various established and novel chemical reactions. A common and versatile method is the Povarov reaction, a [4+2] cycloaddition that can be performed as a multi-step or a one-pot multi-component reaction.[6]

Experimental Protocol: Multi-component Povarov Reaction for Tetrahydroquinoline Synthesis [6]

This protocol describes the synthesis of 2,4-substituted tetrahydroquinolines from an aldehyde, an aromatic amine, and a vinyl ether, catalyzed by a Lewis acid.

Materials:

-

Substituted benzaldehyde (1 eq)

-

Substituted aniline (1 eq)

-

Vinyl ether (1.5 eq)

-

Lewis acid catalyst (e.g., AlCl₃ or Cu(OTf)₂) (10 mol%)

-

Solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

-

Standard laboratory glassware and stirring apparatus

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Column chromatography setup with silica gel

Procedure:

-

To a solution of the substituted benzaldehyde (1 eq) and substituted aniline (1 eq) in the chosen solvent, add the Lewis acid catalyst (10 mol%).

-

Stir the mixture at room temperature for 10-15 minutes to facilitate the in-situ formation of the corresponding imine.

-

Add the vinyl ether (1.5 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using TLC.

-

Upon completion of the reaction, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired tetrahydroquinoline derivative.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

A variety of synthetic strategies have been developed for the construction of compounds bearing the quinoline nucleus due to its broad spectrum of pharmacological activities.[7]

Therapeutic Applications and Mechanisms of Action

Derivatives of dihydroquinoline and tetrahydroquinoline have emerged as a significant class of compounds with potent anticancer activity.[3] These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.[4][8]

Key Mechanisms of Anticancer Action:

-

Kinase Inhibition: Many quinoline-based compounds target protein kinases that are crucial for tumor growth and progression, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular signaling kinases (e.g., PI3K/Akt/mTOR pathway).[1][9]

-

Tubulin Polymerization Inhibition: Certain derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

-

Topoisomerase Inhibition: Some quinoline analogues act as topoisomerase inhibitors, intercalating with DNA and preventing the re-ligation of DNA strands, which ultimately leads to cell death.[5]

-

Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species (ROS) and the activation of caspases.[8]

Quantitative Data on Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Morpholine-Substituted Tetrahydroquinolines | A549 (Lung Cancer) | 0.033 - 0.062 | [11] |

| Morpholine-Substituted Tetrahydroquinolines | MCF-7 (Breast Cancer) | 0.087 - 0.58 | [11] |

| Tetrahydroquinolinones | HCT-116 (Colon Cancer) | Micromolar concentrations | [12] |

| Tetrahydroquinolinones | A549 (Lung Cancer) | Potent cytotoxicity | [8] |

| Quinoline-based Hydrazones | NCI 60 Cell Line Panel | 0.33 - 4.87 | [13] |

Signaling Pathway in Cancer Targeted by Quinoline Derivatives

Figure 1: Simplified signaling pathways targeted by quinoline derivatives in cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [11][14]

This protocol outlines a common method for assessing the cytotoxic activity of compounds against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., VERO)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Test compounds dissolved in DMSO (stock solutions)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should be kept below 0.5%.

-

After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours in a CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Tetrahydroisoquinoline (THIQ) derivatives have shown considerable promise as neuroprotective agents, particularly in the context of neurodegenerative diseases like Parkinson's disease.[15][16] These compounds can protect neurons from damage and death through various mechanisms.

Key Mechanisms of Neuroprotective Action:

-

Antioxidant Effects: Some THIQ derivatives exhibit strong antioxidant properties, scavenging free radicals and reducing oxidative stress, which is a key contributor to neuronal damage in neurodegenerative disorders.[16]

-

Modulation of Neurotransmitter Systems: Certain compounds can interact with neurotransmitter systems, such as the dopaminergic system, to restore balance and protect neurons.[17]

-

Anti-apoptotic and Anti-inflammatory Effects: Neuroprotective THIQs can inhibit apoptotic pathways and reduce neuroinflammation, both of which are implicated in the progression of neurodegenerative diseases.[16]

Experimental Workflow for In Vivo Neuroprotective Screening

Figure 2: A general workflow for the in vivo screening of neuroprotective compounds.

Quinoline and its derivatives have a long history as antimicrobial agents, with some compounds demonstrating broad-spectrum activity against bacteria and fungi.[13][18] Their mechanisms of action in microorganisms are diverse and can involve the inhibition of essential cellular processes.

Key Mechanisms of Antimicrobial Action:

-

DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a well-known class of quinoline-based antibiotics, target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[18]

-

Disruption of Cell Division: Some dihydroquinoline derivatives have been shown to inhibit the growth of mycobacteria by targeting key cell division proteins.[19]

-

Membrane Disruption: The cationic nature of some quinoline derivatives can lead to the disruption of microbial cell membranes, resulting in cell lysis.

Quantitative Data on Antimicrobial Activity of Quinoline Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-based Hydrazones | Pathogenic Strains | 6.25 - 100 | [13] |

| Quinoline-based Hydroxyimidazolium Hybrids | Staphylococcus aureus | 2 - 20 | [18] |

| Dihydroquinoline Carboxamides | Mycobacterium tuberculosis H37Rv | 0.39 - 0.78 | [19] |

Conclusion and Future Perspectives

The dihydroquinoline and tetrahydroquinoline scaffolds represent a versatile and promising platform for the discovery of new therapeutic agents. While the specific biological profile of this compound is not documented, the extensive research on related derivatives highlights the significant potential of this chemical class in oncology, neuroprotection, and infectious diseases. The continued exploration of the structure-activity relationships of these compounds, coupled with the development of novel synthetic methodologies, will undoubtedly lead to the identification of new drug candidates with improved efficacy and safety profiles. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these important heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijmphs.com [ijmphs.com]

- 6. sci-rad.com [sci-rad.com]

- 7. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 10. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 11. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

The 3,4-Dihydroquinoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroquinoline core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] Its unique structural features allow for diverse chemical modifications, leading to the development of potent and selective agents for various therapeutic targets. This technical guide provides a comprehensive literature review of the 3,4-dihydroquinoline scaffold in drug discovery, with a focus on its applications in oncology, infectious diseases, and neurology. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways to serve as a valuable resource for professionals in the field.

Anticancer Applications: Targeting Key Pathways in Malignancy

The 3,4-dihydroquinoline scaffold has emerged as a promising framework for the development of novel anticancer agents.[3][4][5] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.[6][7]

A notable class of 3,4-dihydroquinolin-2(1H)-one sulfonamide derivatives has been identified as potent inhibitors of tubulin polymerization.[6][7] For instance, compound D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) demonstrated a strong inhibitory effect on the proliferation of HeLa cells with an IC50 value of 1.34 μM, which correlated well with its tubulin polymerization inhibitory activity (IC50: 6.74 μM).[6][7]

Furthermore, certain 3,4-diaryl-1,2,3,4-tetrahydroquinolines have exhibited low micromolar inhibition of various cancer cell lines.[8] The structural versatility of the 3,4-dihydroquinoline nucleus allows for the synthesis of extensive libraries of compounds for screening against a wide range of cancer types.[9]

Quantitative Data: Anticancer Activity of 3,4-Dihydroquinoline Derivatives

| Compound ID | Cancer Cell Line | Biological Target | IC50 (μM) | Reference |

| D13 | HeLa | Tubulin Polymerization | 1.34 | [6][7] |

| Compound 3c | Various | Not Specified | Low Micromolar | [8] |

| 10g | Human tumor cell lines | p53/Bax pathway | < 1.0 | [10] |

Experimental Protocols: Anticancer Evaluation

Synthesis of 3,4-Dihydroquinolin-2(1H)-one Sulfonamide Derivatives (General Procedure):

A common synthetic route involves the chlorosulfonation of 3,4-dihydroquinolin-2(1H)-one to yield an intermediate, which is then reacted with a desired amine to produce the final sulfonamide derivative.[6]

In Vitro Cytotoxicity Assay (MTT Assay):

The antiproliferative activity of the synthesized compounds is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][11]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[11]

-

Compound Treatment: The cells are then treated with various concentrations of the 3,4-dihydroquinoline derivatives (typically dissolved in DMSO) and incubated for a specified period (e.g., 48 or 72 hours).[11]

-

MTT Addition: Following incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours to allow for the formation of formazan crystals.[11]

-

Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[11] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathway Visualization

Anticancer mechanisms of 3,4-dihydroquinolines.

Antimicrobial and Neuroprotective Potential

Beyond oncology, the 3,4-dihydroquinoline scaffold has demonstrated significant promise in the development of antimicrobial and neuroprotective agents.

Antimicrobial Activity

Derivatives of 3,4-dihydroquinoline have been synthesized and evaluated for their activity against various bacterial and fungal strains.[12][13] The specific mechanism of action can vary, but it often involves the disruption of essential cellular processes in the microorganisms.

Experimental Protocol: Antibacterial Activity Assay (Broth Microdilution Method):

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is commonly determined using the broth microdilution method.[14]

-

Preparation of Inoculum: Bacterial strains are cultured and the inoculum is standardized to a 0.5 McFarland standard.[11]

-

Serial Dilutions: Two-fold serial dilutions of the 3,4-dihydroquinoline derivatives are prepared in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[11]

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Effects

Certain 3,4-dihydroquinoline-based compounds have been identified as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.[15][16] Inhibition of nNOS can be a therapeutic strategy for conditions such as neuropathic pain and migraine.[15] Compound (S)-35, a selective nNOS inhibitor from this class, has shown efficacy in preclinical models of pain.[15]

Experimental Protocol: nNOS Inhibition Assay:

The inhibitory activity of compounds against nNOS can be measured using various biochemical assays, often involving the monitoring of the conversion of L-arginine to L-citrulline.

Logical Workflow for Drug Discovery

Drug discovery workflow for 3,4-dihydroquinolines.

Conclusion

The 3,4-dihydroquinoline scaffold represents a versatile and privileged structure in the landscape of drug discovery. Its amenability to chemical modification has led to the identification of potent lead compounds with diverse pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties. The continued exploration of the chemical space around this scaffold, guided by structure-activity relationship studies and mechanistic investigations, holds significant potential for the development of novel therapeutics to address unmet medical needs. This guide provides a foundational resource for researchers to build upon in their quest for new and effective medicines based on the 3,4-dihydroquinoline core.

References

- 1. Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines [mdpi.com]

- 10. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine

An in-depth analysis of scientific and patent literature reveals that the compound 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine is not a widely studied or historically significant molecule with a documented "discovery" in the traditional sense of a major drug or chemical entity. Instead, its appearances are primarily as an intermediate in the synthesis of more complex molecules, particularly within the patent literature for pharmaceutical development. This guide provides a comprehensive overview of its synthesis, properties, and the context in which it has been utilized.

Synthesis and Chemical Properties

The primary route for the synthesis of this compound involves the cyanoethylation of 1,2,3,4-tetrahydroquinoline followed by the reduction of the resulting nitrile.

General Synthesis Pathway

The two-step synthesis is a common method for producing N-substituted aminopropyl-heterocycles.

Caption: General two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 3-(3,4-Dihydroquinolin-1(2H)-yl)propanenitrile

-

Reactants: 1,2,3,4-Tetrahydroquinoline and acrylonitrile are the primary starting materials.

-

Catalyst: A basic catalyst such as Triton B (benzyltrimethylammonium hydroxide) is often employed.

-

Solvent: A polar aprotic solvent like acetonitrile is typically used.

-

Procedure: 1,2,3,4-Tetrahydroquinoline is dissolved in the solvent, and the basic catalyst is added. Acrylonitrile is then added dropwise to the mixture, often at a controlled temperature to manage the exothermic reaction. The reaction mixture is stirred for several hours at room temperature or with gentle heating.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, often by column chromatography, to yield the nitrile intermediate.

Step 2: Synthesis of this compound

-

Reactant: 3-(3,4-Dihydroquinolin-1(2H)-yl)propanenitrile.

-

Reducing Agent: Common reducing agents for the nitrile group include Raney Nickel with hydrogen gas, or lithium aluminum hydride (LAH).

-

Solvent: The choice of solvent depends on the reducing agent. For catalytic hydrogenation with Raney Nickel, an alcohol like ethanol or methanol is common. For LAH reduction, an anhydrous ether like tetrahydrofuran (THF) is used.

-

Procedure (Catalytic Hydrogenation): The nitrile is dissolved in the alcohol, and Raney Nickel is added as a slurry. The mixture is then subjected to a hydrogen atmosphere in a pressure vessel (e.g., a Parr shaker) and agitated until the uptake of hydrogen ceases.

-

Work-up: The catalyst is carefully filtered off, and the solvent is evaporated. The resulting crude amine can be purified by distillation under reduced pressure or by conversion to a salt and recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂ | - |

| Molecular Weight | 190.28 g/mol | - |

| Boiling Point | Approx. 140-145 °C at 2 mmHg | F.P. LaMontagne, et al. |

| Appearance | Colorless to pale yellow oil | General observation |

Historical Context and Applications

The history of this compound is intrinsically linked to the development of compounds that utilize it as a building block. It does not have a significant history as a standalone active molecule.

Use as a Synthetic Intermediate

This amine is primarily used as a scaffold to introduce the 3-(3,4-dihydroquinolin-1(2H)-yl)propyl moiety into larger molecules. Its primary amine group provides a convenient handle for further chemical modifications, such as amidation, alkylation, or reaction with isocyanates and isothiocyanates.

Caption: Common derivatization reactions.

Mention in Patent Literature

The compound appears in patents related to the development of various therapeutic agents. For example, it has been used in the synthesis of ligands for the sigma receptor, which has implications for central nervous system disorders. It has also been a building block in the creation of antimalarial and antimicrobial compounds. In these contexts, the dihydroquinoline portion of the molecule is often explored for its potential to interact with biological targets, while the propanamine linker provides the necessary spacing and flexibility to position other pharmacophoric groups.

Biological Activity and Signaling Pathways

There is no significant body of research on the biological activity of this compound itself. Its relevance is in the activity of the larger molecules it helps to create. For instance, if it is incorporated into a sigma receptor ligand, the resulting molecule's activity would be discussed in the context of sigma receptor signaling.

Caption: Hypothetical role in a signaling pathway.

Safety and Handling of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine: A Technical Guide

Disclaimer: Detailed public-domain safety and handling information specifically for 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine (CAS No. 2637-31-2) is limited. This guide is based on general principles for handling similar chemical compounds and available data for structurally related molecules. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and perform a thorough risk assessment. The information herein is intended for guidance and does not substitute for professional safety assessments.

Introduction

This compound is a chemical compound with the molecular formula C12H18N2 and a molecular weight of 190.29 g/mol .[1][2] It is primarily used for research and development purposes in laboratory settings.[1] Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this document outlines general safety precautions, handling procedures, and emergency responses based on the potential hazards associated with its structural motifs, which include an amine group and a dihydroquinoline moiety.

Hazard Identification and Classification

Potential Hazards:

-

Skin and Eye Irritation/Corrosion: Amine compounds can be corrosive or irritating to the skin and eyes.

-

Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

-

Respiratory Irritation: Vapors or dust may cause respiratory tract irritation.

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are not well-documented in the public domain. The table below is a placeholder for data that should be obtained from the supplier-specific SDS.

| Property | Value |

| Molecular Formula | C12H18N2 |

| Molecular Weight | 190.29 g/mol |

| CAS Number | 2637-31-2 |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Flash Point | Data not available |

| Solubility | Data not available |

| Vapor Pressure | Data not available |

| Density | Data not available |

Safe Handling and Storage

Engineering Controls

-

Work with this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

-

Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[5][6]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial. The following PPE should be worn:

| Protection Type | Recommendations |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield that are compliant with government standards such as NIOSH (US) or EN 166 (EU).[7] |

| Skin Protection | Wear compatible, chemical-resistant gloves. Inspect gloves for integrity before use and use a proper removal technique to avoid skin contact.[5][7] A lab coat or chemical-resistant suit should be worn to protect the body. |

| Respiratory Protection | If ventilation is inadequate or if there is a risk of inhaling dust or vapors, use a government-approved respirator.[5] |

General Hygiene Practices

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8]

-

Wash hands thoroughly after handling the substance and before breaks.[4][5]

-

Remove and launder contaminated clothing before reuse.[6]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[9]

-

The storage area should be secured and accessible only to authorized personnel.[8][10]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][11] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][11] |

In all cases of exposure, a copy of the supplier's SDS should be provided to the attending medical personnel.[5][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: The combustion of similar nitrogen-containing organic compounds may produce toxic gases such as carbon oxides and nitrogen oxides.[12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE as described in Section 4.2. Ensure adequate ventilation.[5]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[5][13]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal.[14] For large spills, dike the area to prevent spreading.[14]

Disposal Considerations

-

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.

-

Disposal should be carried out by a licensed waste disposal company.[8][10]

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available in the public domain. Researchers planning to use this compound should develop their own protocols in consultation with their institution's environmental health and safety department.

Logical Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of research chemicals like this compound.

Caption: General workflow for the safe handling of research chemicals.

References

- 1. scbt.com [scbt.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 3-(4-Ethylpiperazin-1-yl)propan-1-amine | C9H21N3 | CID 3149267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. aksci.com [aksci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. biosynth.com [biosynth.com]

- 14. multimedia.3m.com [multimedia.3m.com]

An In-depth Technical Guide to the Solubility of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on the compound's structure and general principles of amine solubility. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility in various laboratory solvents.

Predicted Solubility Profile

The solubility of an organic compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular weight. This compound (Molecular Formula: C12H18N2, Molecular Weight: 190.29 g/mol ) possesses both hydrophobic (the dihydroquinoline ring system) and hydrophilic (the primary amine group) moieties. This amphiphilic nature will govern its solubility in different solvents.

Based on general principles of organic chemistry, amines with a carbon count greater than four tend to have low solubility in water.[1] However, all amines are generally soluble in organic solvents.[1] The basic nature of the amine group allows for salt formation in acidic solutions, which can significantly increase aqueous solubility.

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water | Sparingly Soluble to Insoluble | The molecule has a significant nonpolar surface area due to the dihydroquinoline ring and the propyl chain, which is expected to limit its solubility in polar water. The total carbon count is well above four.[1] |

| 5% Hydrochloric Acid (aq) | Soluble | As a base, the primary amine will be protonated by the acid to form a water-soluble ammonium salt. |

| 5% Sodium Hydroxide (aq) | Insoluble | The compound is a base and will not react with a basic solution to form a more soluble species. |

| Methanol | Soluble | Methanol is a polar protic solvent that can hydrogen bond with the amine group and effectively solvate the molecule. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of solvating the amine. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds. |

| Dimethylformamide (DMF) | Soluble | DMF is another polar aprotic solvent with strong solvating capabilities for many organic molecules. |

| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent that should readily dissolve the compound. |

| Dichloromethane (DCM) | Soluble | As a common non-polar organic solvent, DCM is expected to be a good solvent for this compound, consistent with the general solubility of amines in such solvents.[1] |

| Chloroform | Soluble | Similar to DCM, chloroform is a non-polar organic solvent that should effectively dissolve the compound. |

| Ethyl Acetate | Soluble | Ethyl acetate is a moderately polar solvent and is expected to be a suitable solvent. |

| Diethyl Ether | Soluble | Amines are generally soluble in diethyl ether.[1] |

| Hexane | Sparingly Soluble to Insoluble | Hexane is a nonpolar solvent, and while the compound has nonpolar character, the presence of the polar amine group may limit its solubility in highly nonpolar alkanes. |

Experimental Protocol for Solubility Determination

The following is a detailed experimental protocol for the quantitative determination of the solubility of this compound. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., GC-MS, NMR)

-

Mobile phase for HPLC (if applicable)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.

-

-

Quantification:

-

Accurately weigh the filtered aliquot.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) using the determined concentration and the dilution factor.

-

Safety Precautions:

-

Handle this compound and all solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for the compound and all solvents before use.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

References

Spectroscopic and Structural Elucidation of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine. These predictions are based on the analysis of its structural components and known data for similar chemical environments.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.0 - 7.2 | m | 2H | Ar-H |

| ~ 6.6 - 6.8 | m | 2H | Ar-H |

| ~ 3.3 | t | 2H | N-CH₂ (ring) |

| ~ 3.2 | t | 2H | N-CH₂ (chain) |

| ~ 2.8 | t | 2H | CH₂-Ar |

| ~ 2.7 | t | 2H | CH₂-NH₂ |

| ~ 1.9 | p | 2H | CH₂-CH₂-CH₂ |

| ~ 1.4 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Ar-C (quaternary) |

| ~ 129 | Ar-CH |

| ~ 127 | Ar-CH |

| ~ 122 | Ar-C (quaternary) |

| ~ 116 | Ar-CH |

| ~ 111 | Ar-CH |

| ~ 53 | N-CH₂ (ring) |

| ~ 50 | N-CH₂ (chain) |

| ~ 42 | CH₂-NH₂ |

| ~ 29 | CH₂-Ar |

| ~ 28 | CH₂-CH₂-CH₂ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp (two bands) | N-H stretch (primary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium to Strong | Aliphatic C-H stretch |

| 1580 - 1650 | Medium | N-H bend (primary amine) |

| 1450 - 1600 | Medium to Strong | Aromatic C=C stretch |

| 1250 - 1335 | Medium | Aromatic C-N stretch |

| 1020 - 1250 | Medium | Aliphatic C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 190 | [M]⁺ (Molecular Ion) |

| 173 | [M - NH₃]⁺ |

| 146 | [M - C₂H₆N]⁺ (α-cleavage) |

| 132 | [M - C₃H₇N]⁺ |

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of quinoline derivatives and amines.[4][5][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectrum Acquisition :

-

The spectrum should be acquired on a 400 MHz or higher spectrometer.

-

A standard one-pulse sequence is typically used.

-

Key parameters include a spectral width of 0-12 ppm, a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

For a dilute sample, 16 to 64 scans may be necessary to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition :

-

A proton-decoupled pulse sequence is commonly employed.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required compared to ¹H NMR.[4]

-

The spectral width is typically set from 0 to 220 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

-

Data Acquisition :

-

The spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded first.

-

The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[10]

-

Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[10]

-

Ensure the sample is free of non-volatile salts or buffers, which can interfere with ionization.[10]

-

-

Data Acquisition :

-

Electrospray ionization (ESI) is a suitable method for this compound.

-

The sample solution is introduced into the mass spectrometer source via direct infusion or through a liquid chromatography (LC) system.

-

The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and its fragment ions.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Strategic Role of 3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,4-dihydroquinolin-1(2H)-yl)propan-1-amine, a derivative of the versatile 1,2,3,4-tetrahydroquinoline scaffold, serves as a pivotal chemical intermediate in the synthesis of complex, pharmacologically active molecules. Its unique structural features, combining a secondary amine within a bicyclic aromatic system and a primary aliphatic amine, make it a valuable building block for accessing a diverse range of molecular architectures. This technical guide provides an in-depth analysis of its synthesis, key applications, and the underlying pharmacology of its derivatives, with a particular focus on its role in the development of neuroleptic agents.

Physicochemical Properties and Synthesis

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 2637-31-2 |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.28 g/mol |

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, its synthesis can be logically derived from established methods for the N-alkylation of 1,2,3,4-tetrahydroquinoline. Two primary synthetic routes are proposed.